2-(Diphenylphosphino)phenol

Catalog No.
S593880
CAS No.
60254-10-6
M.F
C18H15OP
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)phenol

CAS Number

60254-10-6

Product Name

2-(Diphenylphosphino)phenol

IUPAC Name

2-diphenylphosphanylphenol

Molecular Formula

C18H15OP

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

HGHOYIFINVBZKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O

Synonyms

(2-hydroxyphenyl)diphenylphosphine, (o-hydroxyphenyl)diphenylphosphine

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O

Ligand in Transition-Metal Catalysis:

-(Diphenylphosphino)phenol serves as a bidentate chelating ligand in transition-metal catalysis. Its structure features a phosphine group (PPh2) and a hydroxyl group (OH) that can coordinate with metal centers, forming stable and selective catalysts for various organic transformations. Studies have shown its effectiveness in:

  • Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen gas. Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1-2, 2004, Pages 13-24:
  • Hydroarylation: The coupling of aromatic rings with alkenes or alkynes. Source: Organometallics, 2008, 27 (11), 2397-2406:
  • Hydrogenation: The reduction of unsaturated bonds using hydrogen gas. Source: Journal of Catalysis, Volume 204, Issue 1, 2001, Pages 176-184:

Precursor for P-Stereogenic Phosphine Ligands:

2-(Diphenylphosphino)phenol can be further modified to introduce chirality at the phosphorus atom, leading to P-stereogenic phosphine ligands. These ligands are crucial for developing asymmetric catalysts, enabling the control of molecular handedness in various reactions, which is essential in the synthesis of pharmaceuticals and other chiral molecules. Source: Chirality, Volume 11, Issue 1-6, 1999, Pages 15-32:

Material Science Applications:

Research is exploring the potential of 2-(Diphenylphosphino)phenol in material science applications. Its properties, such as tunable electronic structure and ability to form coordination polymers, make it a promising candidate for:

  • Development of functional materials: Materials with specific functionalities, such as conductivity, luminescence, or magnetism.
  • Design of novel catalysts and sensors: Tailored catalysts for specific reactions and sensors for detecting various chemical species.

2-(Diphenylphosphino)phenol is an organophosphorus compound with the molecular formula C18_{18}H15_{15}OP. This compound features a diphenylphosphine group attached to a phenolic moiety, making it a versatile ligand in coordination chemistry. It is also known as (2-Hydroxyphenyl)diphenylphosphine and is characterized by its ability to form stable complexes with various transition metals, which is essential in catalysis and materials science .

  • Oxidation: The phosphine group can be oxidized to form phosphine oxide, typically using reagents like hydrogen peroxide or oxygen.
  • Substitution: The hydroxyl group of the phenolic part can undergo substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides.
  • Coordination: As a ligand, this compound forms complexes with transition metals, which can be utilized in various catalytic processes .

These reactions highlight the compound's utility in synthetic organic chemistry and coordination chemistry.

2-(Diphenylphosphino)phenol exhibits notable biological activity, particularly in the context of cancer research. It has been shown to influence cellular processes, especially in cancer cells, acting as a dual-channel fluorescence agent for diagnosing various cancer types. The compound's interaction with biomolecules occurs through specific binding mechanisms that facilitate its role in biochemical pathways related to phenolic compounds metabolism .

The synthesis of 2-(Diphenylphosphino)phenol can be achieved through several methods:

  • Nucleophilic Substitution: A common approach involves the reaction of diphenylphosphine with 2-bromophenol in the presence of a base such as sodium hydride. This method allows for the formation of the desired product through nucleophilic attack on the bromine atom.
  • Industrial Production: For large-scale synthesis, similar reaction conditions are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often utilized to enhance efficiency and product quality .

2-(Diphenylphosphino)phenol has various applications, particularly in:

  • Catalysis: It serves as a ligand in numerous coupling reactions such as Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck coupling, among others.
  • Coordination Chemistry: The ability to form stable metal-ligand complexes makes it valuable in synthesizing new materials and studying metal complex behavior.
  • Biological Research: Its role as a fluorescence agent aids in cancer diagnostics and therapeutic research .

Interaction studies involving 2-(Diphenylphosphino)phenol have revealed its capacity to form hemilabile ligands when coordinated to transition metals like ruthenium. The nature of these interactions can vary based on solvent conditions, leading to different products depending on experimental setups. Such studies are crucial for understanding the reactivity and stability of metal complexes formed with this ligand .

Several compounds share structural or functional similarities with 2-(Diphenylphosphino)phenol. Here is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
2-(Diphenylphosphino)phenolOrganophosphorus compound with chelation propertiesVersatile ligand for various metal complexes
TriphenylphosphinePhosphine ligand used widely in catalysisMore sterically hindered than diphenyl variants
Bis(diphenylphosphino)ethaneBidentate ligand used in metal complex formationGreater chelating ability due to two phosphine groups
PhenyldiphenylphosphineSimilar structure but less commonly usedLacks phenolic hydroxyl group

The presence of the hydroxyl group in 2-(Diphenylphosphino)phenol enhances its coordination capabilities compared to other phosphines, making it particularly effective for specific catalytic applications and biological interactions .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Diphenylphosphino)phenol

Dates

Modify: 2023-08-15

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